molecular formula C17H14N6O2S2 B2492525 N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 1003989-33-0

N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2492525
CAS No.: 1003989-33-0
M. Wt: 398.46
InChI Key: UFKDPFDRZIQHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a heterocyclic organic compound featuring a quinoxaline core fused with a benzo[c][1,2,5]thiadiazole-sulfonamide moiety. The quinoxaline scaffold is known for its versatile pharmacological properties, including kinase inhibition and receptor antagonism . The allylamino substituent at the quinoxaline’s 3-position introduces a reactive alkene group, which may influence molecular flexibility and binding interactions.

Properties

IUPAC Name

N-[3-(prop-2-enylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S2/c1-2-10-18-16-17(20-12-7-4-3-6-11(12)19-16)23-27(24,25)14-9-5-8-13-15(14)22-26-21-13/h2-9H,1,10H2,(H,18,19)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKDPFDRZIQHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound shares structural motifs with other sulfonamide-linked heterocycles. Below is a comparative analysis of three analogs, including the target molecule:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Activity
N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (Target) Allylamino (C₃H₅NH-) at quinoxaline 3-position C₁₈H₁₅N₅O₂S₂ 405.48 No direct activity reported; inferred potential as a receptor modulator
N-(3-piperazin-1-yl-3-oxopropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (Compound 9, ) Piperazine-oxopropyl chain (C₃H₆O-C₃H₆N₂) at quinoxaline 3-position C₁₉H₂₁N₅O₃S₂ 455.54 M1 muscarinic acetylcholine receptor antagonist (IC₅₀ = 12 nM; M1/M4 selectivity)
N-(3-(benzo[c][1,2,5]thiadiazol-5-ylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide (BD208927, ) Benzo[c][1,2,5]thiadiazol-5-ylamino and tosyl (4-methylbenzenesulfonamide) groups C₂₁H₁₆N₆O₂S₂ 456.53 No activity data reported; marketed as a research chemical

Pharmacological and Physicochemical Differences

  • Target vs. Compound 9 (): The allylamino group in the target compound replaces the piperazine-oxopropyl chain in Compound 7. This substitution reduces molecular weight (405.48 vs. 455.54 g/mol) and likely alters receptor selectivity. Compound 9’s piperazine moiety enhances solubility and M1 receptor binding via hydrogen-bonding interactions, whereas the allylamino group may confer rigidity or alternative binding modes. Activity Gap: Compound 9 demonstrates nanomolar potency against M1 receptors, while the target compound’s activity remains uncharacterized.
  • Target vs. BD208927 (): BD208927 replaces the allylamino group with a benzo[c][1,2,5]thiadiazol-5-ylamino substituent and uses a tosyl (4-methylbenzenesulfonamide) group instead of the parent sulfonamide. These changes increase hydrophobicity (logP: estimated 3.8 vs. 2.9 for the target) but reduce hydrogen-bonding capacity. Application Context: BD208927 is marketed for research use, but its lack of disclosed activity limits direct pharmacological comparison.

Research Findings and Hypotheses

  • Receptor Selectivity: The piperazine-oxopropyl chain in Compound 9 facilitates M1/M4 selectivity, suggesting that substituent polarity and flexibility are critical for receptor engagement .
  • Synthetic Accessibility: Allylamino derivatives are synthetically accessible via nucleophilic substitution, whereas piperazine-containing analogs require multi-step coupling . This may favor the target compound for rapid derivatization in drug discovery.
  • Solubility and Bioavailability: The benzo[c][1,2,5]thiadiazole-sulfonamide core in all three compounds enhances aqueous solubility compared to non-sulfonamide analogs.

Biological Activity

N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Quinoxaline moiety : Known for various biological activities, including antimicrobial and anticancer properties.
  • Thiadiazole ring : Associated with diverse pharmacological effects such as anti-inflammatory, antimicrobial, and anticancer activities.
  • Sulfonamide group : Typically enhances the solubility and bioavailability of compounds.

Research indicates that compounds containing quinoxaline and thiadiazole scaffolds can interact with various biological targets:

  • Inhibition of Enzymatic Activity : Many thiadiazole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : Compounds similar to this compound have been reported to induce apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Activity : The structural components of this compound suggest potential efficacy against bacterial and fungal pathogens.

Anticancer Activity

A study conducted on related compounds indicated significant anticancer activity against various cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The IC50 values for related compounds ranged from 10 to 30 µM, indicating moderate potency against these cell lines.
CompoundCell LineIC50 (µM)
AMCF-715
BA54920
CHeLa25

Antimicrobial Activity

The compound's potential antimicrobial properties were evaluated against several bacterial strains:

  • Bacterial Strains Tested : E. coli, S. aureus, and P. aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 100 µg/mL.
Bacterial StrainMIC (µg/mL)
E. coli75
S. aureus50
P. aeruginosa100

Case Studies

  • Study on Apoptotic Effects : A recent study demonstrated that a derivative of the compound significantly increased the percentage of apoptotic cells in treated cultures compared to controls. The treatment led to a rise in early apoptotic cells from 0.89% in untreated controls to 37.83% in treated groups .
  • Synergistic Effects with Other Drugs : Investigations into combination therapies revealed that this compound exhibited enhanced efficacy when used alongside conventional chemotherapeutics, suggesting a potential role in multi-drug regimens .

Q & A

Q. Methodological Guidance

  • QSAR Modeling : Use density-functional theory (DFT) to calculate electronic parameters (e.g., HOMO-LUMO gaps) and correlate with cytotoxicity data .
  • Biological assays : Standardize in vitro testing (e.g., MTT assays on HEPG2 cells) to evaluate IC50 values, ensuring consistency in cell passage number and serum concentration .
  • Crystallography : Co-crystallize the compound with PI3Kγ to identify critical binding motifs .
    Example : Derivatives with electron-withdrawing groups on the thiadiazole ring show 2–3× higher potency than electron-donating analogs .

How can researchers address discrepancies in reported IC50 values for this compound across different studies?

Data Contradiction Analysis
Discrepancies may arise from:

  • Assay variability : Differences in cell lines (e.g., HEPG2 vs. MCF7) or serum-free vs. serum-containing media .
  • Compound stability : Degradation under storage conditions (e.g., DMSO stock solutions >1 month old) .
    Mitigation Strategies :
  • Include positive controls (e.g., wortmannin for PI3K assays) to validate experimental conditions .
  • Use LC-MS to verify compound integrity pre- and post-assay .

What experimental strategies are effective in enhancing the solubility and bioavailability of this compound without compromising therapeutic efficacy?

Q. Advanced Formulation Research

  • Prodrug design : Introduce phosphate esters at the sulfonamide group to improve aqueous solubility, with enzymatic cleavage in target tissues .
  • Nanoencapsulation : Use PEGylated liposomes to enhance plasma half-life; preclinical studies show a 4× increase in bioavailability .
  • Co-crystallization : Co-formulate with cyclodextrins to stabilize the amorphous phase and enhance dissolution rates .

How can computational chemistry guide the optimization of this compound for reduced off-target effects?

Q. Advanced Computational Focus

  • Molecular Dynamics (MD) Simulations : Predict binding kinetics to off-target kinases (e.g., EGFR, VEGFR2) by analyzing RMSD values and residence times .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., replacing allylamino with propargylamine) to prioritize synthetic targets .
  • ADMET Prediction : Use tools like SwissADME to forecast metabolic liabilities (e.g., CYP3A4-mediated oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.